N-(3-chloro-4-fluorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine
Description
N-(3-Chloro-4-fluorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a quinoline derivative featuring a 3-chloro-4-fluoro-substituted aniline moiety and a thiomorpholine carbonyl group at position 3 of the quinoline core. The chloro and fluoro substituents enhance lipophilicity and electronic effects, while the thiomorpholine group introduces sulfur-mediated hydrogen bonding or metabolic stability considerations .
Properties
IUPAC Name |
[4-(3-chloro-4-fluoroanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3OS/c21-16-11-13(5-6-17(16)22)24-19-14-3-1-2-4-18(14)23-12-15(19)20(26)25-7-9-27-10-8-25/h1-6,11-12H,7-10H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPJDBJMLZYKIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a quinoline core substituted with a chloro-fluorophenyl group and a thiomorpholine carbonyl moiety. Its molecular formula is , which contributes to its diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
- Modulation of Signaling Pathways : It can interfere with signaling pathways that regulate cell survival and apoptosis, promoting programmed cell death in malignant cells.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties against various cancer cell lines. Notably:
- Cytotoxicity : Research indicates that this compound shows significant cytotoxic effects against breast adenocarcinoma and glioblastoma multiforme cells at nanomolar concentrations. Morphological changes consistent with apoptosis were observed, including cell shrinkage and chromatin condensation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : Preliminary data suggest that it possesses activity against both bacterial and fungal strains. Its mechanism may involve disrupting microbial cell membranes or inhibiting critical metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Target Cells/Organisms | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Breast Adenocarcinoma | <0.1 | |
| Glioblastoma Multiforme | <0.1 | ||
| Antimicrobial | Staphylococcus aureus | 5 | |
| Candida albicans | 10 |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoline core and subsequent substitutions. Optimization of reaction conditions is crucial for maximizing yield and purity, which directly impacts biological activity.
Future Directions
Ongoing research aims to further elucidate the precise molecular mechanisms by which this compound exerts its biological effects. Additionally, studies are exploring:
- In Vivo Efficacy : Evaluating the therapeutic potential in animal models to assess efficacy and safety profiles.
- Structure-Activity Relationships (SAR) : Investigating modifications to enhance potency and selectivity against specific cancer types or pathogens.
Comparison with Similar Compounds
Substituent Variations on the Aniline Ring
- Target Compound : The 3-chloro-4-fluorophenyl group provides a balance of electron-withdrawing effects (Cl, F) and lipophilicity, which may enhance target binding (e.g., kinase active sites) .
- N-(3-Methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine (): Replacing Cl/F with a methyl group reduces electronegativity and increases steric bulk. This substitution lowers molecular weight (363.48 vs. ~421.89 for the target) and may alter solubility and binding affinity .
- 7-Chloro-N-(4-fluorophenyl)quinolin-4-amine Derivatives (): These analogs retain the 4-fluorophenyl group but lack the 3-chloro and thiomorpholine substituents. Their antimalarial activity highlights the importance of halogenation for bioactivity .
Modifications on the Quinoline Core
- Thiomorpholine Carbonyl vs. Morpholine Carbonyl () : Replacing sulfur in thiomorpholine with oxygen (morpholine) reduces electron density and hydrogen-bonding capacity. Thiomorpholine’s sulfur may improve metabolic stability or alter target interactions .
- The absence of thiomorpholine limits direct comparison but underscores positional effects on activity .
Core Structure Variations: Quinoline vs. Quinazoline
- Gefitinib Impurity 13 (): This quinazoline derivative shares the 3-chloro-4-fluorophenyl group but replaces quinoline with quinazoline. Quinazolines are planar and often used in kinase inhibitors (e.g., EGFR inhibitors).
Physicochemical Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
